2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid
Description
Properties
Molecular Formula |
C15H9NO8 |
|---|---|
Molecular Weight |
331.23 g/mol |
IUPAC Name |
5-(4-carboxy-2-nitrophenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO8/c17-13(18)7-1-2-11(12(6-7)16(23)24)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
DIDDCBKDIQCMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The patent outlines critical parameters for high yields:
-
Catalyst Selection : Transition metal catalysts (NiCl2, CuCl) enhance coupling efficiency.
-
Temperature and Time : Reactions at 40–70°C for 4–60 hours balance yield and reaction speed.
-
Workup Procedures : Ethyl acetate extraction and recrystallization with ethylene glycol methyl ether isolate the product.
Table 1: Comparative Analysis of Patent Examples for Nitrobiphenyl Synthesis
| Example | Catalyst | Temp (°C) | Time (h) | Yield (g) |
|---|---|---|---|---|
| 4 | NiCl2 | 40 | 60 | 122 |
| 5 | CuCl | 60 | 16 | 135 |
| 6 | CuBr | 70 | 4 | 133 |
These conditions, when applied to carboxylated precursors, could theoretically yield NBPTA, though steric and electronic effects from the carboxylic acids may necessitate adjustments.
Hydrothermal Approaches for Functionalized Biphenyl Linkers
Studies on biphenyl-dicarboxylate linkers reveal hydrothermal methods as viable routes for introducing carboxylate groups. For example, H4L1 (4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid) is synthesized under hydrothermal conditions using metal chlorides and crystallization mediators like 2,2′-bipyridine. Translating this to NBPTA synthesis would involve:
-
Nitration Prior to Carboxylation : Introducing the nitro group early avoids competing directing effects from carboxylates.
-
Stepwise Functionalization : Sequential Suzuki-Miyaura coupling and nitration steps ensure proper regioselectivity.
Hydrothermal reactions (150–200°C, aqueous conditions) promote solubility and reactivity of polar intermediates, though nitro-group stability under these conditions requires verification .
Chemical Reactions Analysis
2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’-Nitro-[1,1’-biphenyl]-3,4’,5-tricarboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. These interactions can modulate signaling pathways and enzyme activities, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of 2'-nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid with structurally and functionally related biphenyl derivatives:
Key Comparative Insights:
Coordination Capacity: The three carboxylic groups in this compound enable robust MOF formation, as seen in nickel-based frameworks (e.g., [Ni₃(BPT)₂(bpe)₂(H₂O)₆]) . In contrast, dicarboxylic analogs (e.g., 4,4'-dinitro derivatives) form less complex networks due to fewer coordination sites .
Electronic and Steric Effects :
- The nitro group’s electron-withdrawing nature increases acidity, enhancing metal-ligand binding in MOFs. This contrasts with 2′-fluoro-5-methoxy analogs, where competing electronic effects (fluorine vs. methoxy) may reduce directional coordination .
- Dual nitro groups in 4,4'-dinitro derivatives limit solubility and flexibility, restricting their utility in dynamic frameworks .
Applications :
- While H3BPT-based MOFs excel in gas adsorption (CO₂/N₂ selectivity), the nitro-functionalized analog may offer improved catalytic performance in photo/electrocatalysis due to enhanced charge transfer .
- Pharmaceutical biphenyl derivatives (e.g., compounds) prioritize bioactivity (e.g., antitumor, NMDA receptor modulation), whereas this compound is primarily materials-oriented .
Safety and Handling :
- Nitro-containing analogs (e.g., 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid) exhibit hazards (H302, H315), suggesting similar precautions are necessary for the tricarboxylic nitro variant .
Biological Activity
2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid (commonly referred to as nitro-biphenyl tricarboxylic acid) is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, as well as its effects on various cellular mechanisms.
Chemical Structure and Properties
- Molecular Formula : C15H11N1O7
- Molecular Weight : 301.25 g/mol
- CAS Number : 290294-61-0
The compound features a biphenyl structure with three carboxylic acid groups and a nitro group, which may contribute to its reactivity and biological effects.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
- Mechanism of Action : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
- Case Study : In a study examining its effects on breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations of 50 µM and above, a significant reduction in cell proliferation was observed, suggesting its potential as a therapeutic agent against breast cancer .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 40 |
| 100 | 20 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens.
- Study Findings : In vitro tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Immunomodulatory Effects
Recent research suggests that this compound may also possess immunomodulatory effects. It has been observed to enhance the activity of macrophages and increase the production of pro-inflammatory cytokines.
Q & A
Q. What are the established synthetic routes for 2'-nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple halogenated nitrobenzene derivatives with pre-functionalized biphenyl tricarboxylic acid precursors. Post-synthetic oxidation or hydrolysis steps may refine carboxyl group formation. Crystallization under controlled solvent conditions (e.g., DMF/H₂O mixtures) ensures purity .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Single-crystal X-ray diffraction to resolve the nitro and carboxyl group orientations .
- FT-IR spectroscopy to confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).
- Thermogravimetric analysis (TGA) to assess thermal stability, particularly for material science applications .
Q. What are its primary applications in materials chemistry?
The rigid biphenyl core and multiple carboxyl groups make it a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit tunable porosity for gas adsorption or catalysis .
Q. How should researchers handle this compound safely in the lab?
While full toxicological data are limited, treat it as a Category 4 acute toxin (oral/dermal/inhalation). Use PPE (gloves, goggles), work in a fume hood, and store in sealed containers at room temperature. Refer to SDS guidelines for spill management .
Advanced Research Questions
Q. How can experimental design optimize its use in fluorescence-based sensors?
Incorporate the compound into luminescent coordination polymers (LCPs) by coordinating with Zn(II) or Cd(II). The nitro group’s electron-withdrawing nature enhances charge transfer, improving sensor sensitivity. Test quenching efficiency using Stern-Volmer analysis (e.g., MEAA detection with ) .
Q. What strategies resolve contradictions in crystallographic data under varying synthetic conditions?
Solvent polarity and temperature critically influence polymorphism. For example, hydrothermal synthesis with DMF yields interpenetrated 3D frameworks, while aqueous conditions favor 2D layers. Use Rietveld refinement to correlate synthetic parameters with structural outcomes .
Q. How do substituent modifications (e.g., replacing nitro with amino groups) alter coordination behavior?
Nitro groups act as meta-directors, favoring chelation via carboxylate oxygens. Substituting nitro with amino groups (electron-donating) shifts coordination modes, as seen in terphenyl analogs. DFT calculations predict binding energy changes (~15–20 kJ/mol) .
Q. What challenges arise in crystallizing its metal complexes for magnetic studies?
Magnetic coupling in Mn(II)/Co(II) complexes depends on bridging carboxylate angles and Jahn-Teller distortions. Slow diffusion crystallization (e.g., layering methanol over DMF solutions) minimizes disorder. SQUID magnetometry reveals ferromagnetic interactions () in Mn(II) systems .
Q. How can computational methods guide its use in electrocatalysts?
Model the biphenyl backbone’s π-conjugation and nitro group’s redox activity using DFT (e.g., Gaussian09). Calculate HOMO/LUMO gaps to predict charge transfer in oxygen reduction reactions (ORR). Compare with experimental Tafel slopes from cyclic voltammetry .
Q. What protocols assess its environmental impact despite limited ecotoxicity data?
Use OECD Test Guideline 301 for biodegradability screening. Monitor soil mobility via HPLC-MS in column leaching studies. Compare bioaccumulation potential (log ) with structurally similar PCBs, noting its higher solubility from carboxyl groups .
Q. Methodological Notes
- Crystallography : Prioritize synchrotron sources for high-resolution data if crystals are <0.1 mm .
- Sensor Optimization : Pair fluorescence lifetime decay analysis with UV-vis to distinguish static vs. dynamic quenching mechanisms .
- Magnetic Studies : Cool samples to 2 K to suppress thermal noise and isolate exchange interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
